molecular formula C12H11N5O2S B1487044 3-(3,4-Dimethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol CAS No. 1082531-03-0

3-(3,4-Dimethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol

Cat. No.: B1487044
CAS No.: 1082531-03-0
M. Wt: 289.32 g/mol
InChI Key: LECSFSDINFJWEP-UHFFFAOYSA-N
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Description

3-(3,4-Dimethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol is a complex organic compound characterized by its unique molecular structure This compound is part of the triazolo[4,5-d]pyrimidine family, which is known for its diverse biological and chemical properties

Biochemical Analysis

Biochemical Properties

3-(3,4-Dimethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which is crucial for cell cycle regulation . The compound binds to the active site of CDK2, forming hydrogen bonds with key amino acids, thereby inhibiting its activity and leading to cell cycle arrest . Additionally, it interacts with other proteins involved in apoptosis and cell proliferation, further highlighting its potential as an anticancer agent .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In cancer cells, it induces apoptosis by upregulating pro-apoptotic genes such as p53 and Bax . This compound also affects cell signaling pathways, including the inhibition of the epidermal growth factor receptor (EGFR) pathway, which is often overactive in cancer cells . Furthermore, it influences gene expression and cellular metabolism by altering the levels of reactive oxygen species (ROS) and other metabolites .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of target enzymes, such as CDK2, through hydrogen bonding and hydrophobic interactions . This binding inhibits the enzyme’s activity, leading to cell cycle arrest and apoptosis . Additionally, the compound modulates gene expression by interacting with transcription factors and other regulatory proteins . It also affects enzyme activity by altering the phosphorylation status of key signaling molecules .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied extensively. Over time, the compound exhibits stability under various conditions, maintaining its biochemical activity . It may undergo degradation in the presence of certain enzymes or under extreme pH conditions . Long-term studies have shown that the compound can induce sustained changes in cellular function, including prolonged cell cycle arrest and apoptosis .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At low doses, the compound exhibits minimal toxicity and effectively inhibits tumor growth . At higher doses, it may cause adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where doses above a certain level lead to significant toxicity without additional therapeutic benefits .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites may retain some biological activity or be further processed for excretion . The compound also affects metabolic flux by altering the levels of key metabolites involved in cellular respiration and energy production .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . It is taken up by cells through active transport mechanisms and distributed to various cellular compartments . The compound may accumulate in certain tissues, such as the liver and kidneys, where it exerts its effects .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It is primarily localized in the cytoplasm and nucleus, where it interacts with target enzymes and regulatory proteins . The compound may also be directed to specific organelles, such as mitochondria, through targeting signals or post-translational modifications . This localization is essential for its role in modulating cellular processes and inducing apoptosis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3,4-Dimethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol typically involves multiple steps, starting with the formation of the triazolo[4,5-d]pyrimidine core. This can be achieved through the cyclization of appropriate precursors under specific conditions, such as heating in the presence of a catalyst.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with stringent control over temperature, pressure, and reactant concentrations. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles such as sodium azide (NaN3).

Major Products Formed:

  • Oxidation: Formation of corresponding oxo-compounds.

  • Reduction: Production of reduced derivatives.

  • Substitution: Generation of substituted triazolo[4,5-d]pyrimidines.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its reactivity makes it valuable in the development of new chemical entities.

Biology: In biological research, 3-(3,4-Dimethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol is used to study enzyme inhibition and receptor binding. Its structural features allow it to interact with various biological targets.

Medicine: The compound has potential medicinal applications, including the development of new drugs. Its ability to modulate biological pathways makes it a candidate for therapeutic interventions in diseases such as cancer and inflammation.

Industry: In the industrial sector, this compound can be used in the manufacture of advanced materials and chemical products. Its unique properties may contribute to the development of innovative solutions in material science.

Comparison with Similar Compounds

  • 3-(3,4-Dimethoxyphenyl)propionic acid

  • Ethyl 3-(3,4-dimethoxyphenyl)propionate

  • 2-Propenal, 3-(3,4-dimethoxyphenyl)-

Uniqueness: 3-(3,4-Dimethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol stands out due to its triazolo[4,5-d]pyrimidine core, which is not present in the listed similar compounds. This structural difference contributes to its distinct chemical and biological properties.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development.

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Properties

IUPAC Name

3-(3,4-dimethoxyphenyl)-4H-triazolo[4,5-d]pyrimidine-7-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N5O2S/c1-18-8-4-3-7(5-9(8)19-2)17-11-10(15-16-17)12(20)14-6-13-11/h3-6H,1-2H3,(H,13,14,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LECSFSDINFJWEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2C3=C(C(=S)N=CN3)N=N2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(3,4-Dimethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol
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3-(3,4-Dimethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol
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3-(3,4-Dimethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol
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3-(3,4-Dimethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol
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3-(3,4-Dimethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol
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3-(3,4-Dimethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol

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